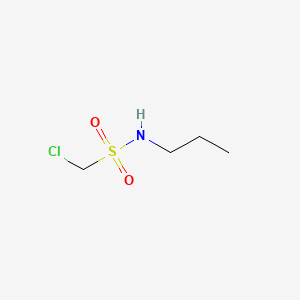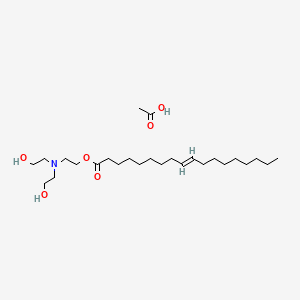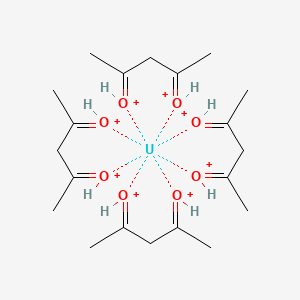![molecular formula C11H18O2 B12686628 Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate CAS No. 80916-48-9](/img/structure/B12686628.png)
Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a type of phosphate ester commonly used as a surfactant. It is formed by the reaction of an alkylamine with a phosphate ester. Due to its excellent surface activity and solubilizing properties, it is widely used in various industrial and household products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves the reaction of an alkylamine with a phosphate ester. The reaction typically occurs under controlled temperature and reaction conditions to ensure high purity of the product . The general reaction can be represented as follows: [ \text{R-NH}_2 + \text{PO(OH)}_3 \rightarrow \text{R-NH-PO(OH)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production process involves the careful control of reaction temperature and time. The reaction is usually carried out in a reactor where the alkylamine and phosphate ester are mixed and heated to the desired temperature. The reaction mixture is then allowed to cool, and the product is purified to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and phosphates.
Substitution: The compound can undergo substitution reactions where the alkyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids are commonly used for substitution reactions.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines and phosphates.
Substitution: Formation of substituted alkyl phosphates.
Aplicaciones Científicas De Investigación
Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates have a wide range of applications in scientific research, including:
Chemistry: Used as surfactants in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to their surfactant properties.
Medicine: Investigated for potential use in drug delivery systems and as emulsifiers in pharmaceutical formulations.
Industry: Widely used in the production of detergents, emulsifiers, lubricants, and fire-fighting agents.
Mecanismo De Acción
The mechanism of action of Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves their ability to reduce surface tension and enhance solubility. The compound interacts with the molecular targets by forming micelles, which encapsulate hydrophobic molecules and increase their solubility in aqueous solutions. This property is particularly useful in various industrial and biological applications .
Comparación Con Compuestos Similares
- Amines, C12-15-branched alkyl, monohexyl and dihexyl phosphates
- Amines, C10-13-branched alkyl, monohexyl and dihexyl phosphates
Comparison: Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates are unique due to their specific alkyl chain length, which provides optimal surface activity and solubilizing properties. Compared to similar compounds with different alkyl chain lengths, this compound offers a balance between hydrophobic and hydrophilic properties, making it highly effective as a surfactant .
Propiedades
Número CAS |
80916-48-9 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-3-13-10(12)9-6-8-4-5-11(9,2)7-8/h8-9H,3-7H2,1-2H3 |
Clave InChI |
BQWABSSMSUOVEE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC2CCC1(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


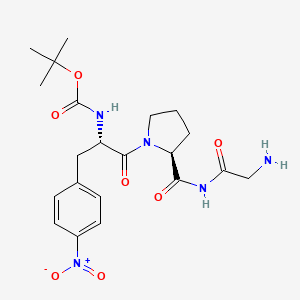

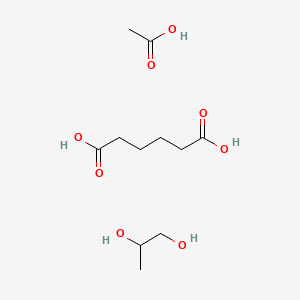


![Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane](/img/structure/B12686587.png)
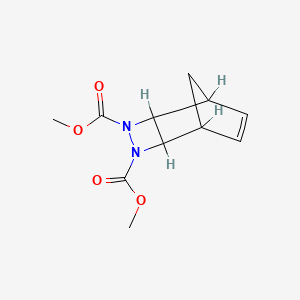
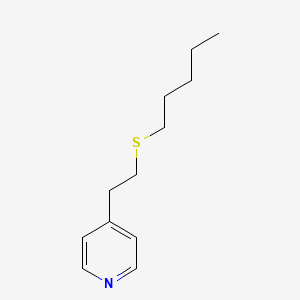
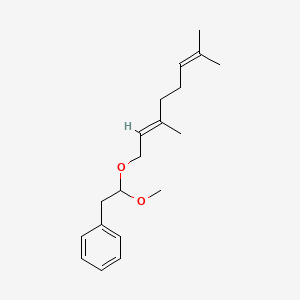
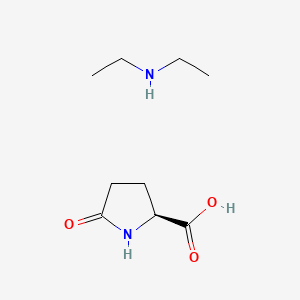
![2-Isocyanato-4-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12686598.png)
